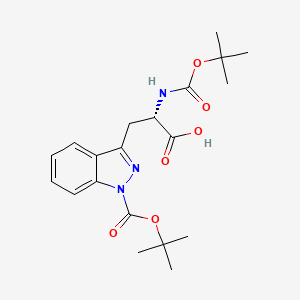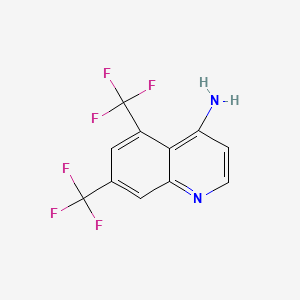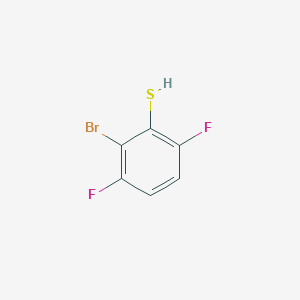![molecular formula C10H13F3O B15201673 (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride](/img/structure/B15201673.png)
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride is a bicyclic compound with a unique structure that includes two fluorine atoms and a carbonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride typically involves multiple steps One common method includes the Diels-Alder reaction, which forms the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.
化学反応の分析
Types of Reactions
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl fluoride group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl fluoride group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides.
科学的研究の応用
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride involves its interaction with molecular targets such as enzymes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, which is valuable in drug design .
類似化合物との比較
Similar Compounds
- (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-1-carbonyl fluoride
- (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carboxylic acid
Uniqueness
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or other functional groups. The fluorine atoms also contribute to its unique chemical properties, such as increased stability and reactivity.
特性
分子式 |
C10H13F3O |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride |
InChI |
InChI=1S/C10H13F3O/c1-8-4-3-6(5-10(8,12)13)9(8,2)7(11)14/h6H,3-5H2,1-2H3/t6-,8?,9+/m1/s1 |
InChIキー |
AVUXUIGGFQQKSN-MSSDQNSGSA-N |
異性体SMILES |
C[C@]1([C@@H]2CCC1(C(C2)(F)F)C)C(=O)F |
正規SMILES |
CC12CCC(C1(C)C(=O)F)CC2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate](/img/structure/B15201593.png)
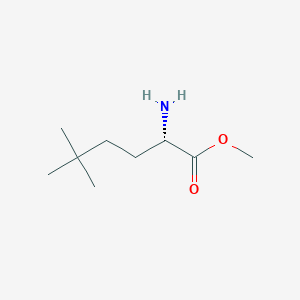

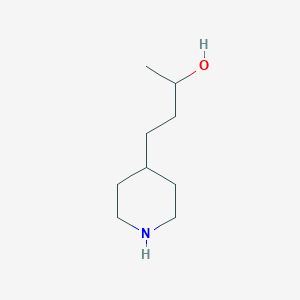


![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15201652.png)
![6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15201659.png)


![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
